molecular formula C15H14O B8606052 4-Phenyl-2,3-dihydro-1H-inden-1-ol CAS No. 78383-18-3

4-Phenyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B8606052
CAS No.: 78383-18-3
M. Wt: 210.27 g/mol
InChI Key: UYSMIUXOZPFVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-2,3-dihydro-1H-inden-1-ol is a bicyclic organic compound featuring a fused indane core substituted with a phenyl group at the 4-position and a hydroxyl group at the 1-position. Its rigid, planar structure makes it a versatile scaffold in medicinal chemistry, particularly in the design of inhibitors targeting protein-protein interactions (PPIs). Notably, derivatives of this compound have been developed as potent antagonists of the PD-1/PD-L1 immune checkpoint pathway, a critical target in cancer immunotherapy. ChemoCentryx identified lead compound CCX4503 from this class, which demonstrated nanomolar-range inhibitory activity (IC50) in biochemical and functional assays, along with significant tumor growth suppression in murine melanoma models . The stereochemistry of the hydroxyl group (S-enantiomer) is critical for binding affinity, as shown by structure-activity relationship (SAR) studies .

Properties

CAS No.

78383-18-3

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

4-phenyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C15H14O/c16-15-10-9-13-12(7-4-8-14(13)15)11-5-2-1-3-6-11/h1-8,15-16H,9-10H2

InChI Key

UYSMIUXOZPFVJF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2C1O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogues of 4-phenyl-2,3-dihydro-1H-inden-1-ol and their biological/pharmacological profiles:

Compound Name Substituents/Modifications Target/Activity IC50/EC50 Key Findings References
This compound Phenyl at C4, hydroxyl at C1 PD-1/PD-L1 interaction inhibitor Nanomolar range S-enantiomer preferred; in vivo efficacy in melanoma models
BMS biphenyl derivatives Symmetric biaryl scaffolds PD-1/PD-L1 inhibitors 0.04–0.48 nM Enhanced potency via hydrophobic modifications
2,3-Dihydro-1,1-dimethyl-1H-inden-4-ol Dimethyl at C1, hydroxyl at C4 N/A (structural analogue) N/A Higher lipophilicity due to alkyl groups
4-Methyl-2,3-dihydro-1H-inden-1-ol Methyl at C4, hydroxyl at C1 Research scaffold N/A Reduced steric bulk vs. phenyl group
(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol Amino group at C2 Chiral intermediate N/A Used in asymmetric synthesis
GDC-0879 Hydroxyimino-pyrazole moiety at C5 B-Raf kinase inhibitor Tumor stasis at ~3–4 µM Targets MAPK pathway; steep PD marker response

Key Comparison Points

Potency and Target Specificity: BMS’s symmetric biaryl derivatives (e.g., IC50 = 0.04 nM) exhibit superior PD-1/PD-L1 inhibition compared to this compound derivatives (nanomolar range) due to optimized hydrophobic interactions and scaffold rigidity . In contrast, GDC-0879 leverages the dihydroinden-ol core for B-Raf kinase inhibition, demonstrating the scaffold’s adaptability across diverse targets .

Stereochemical Influence: The S-enantiomer of this compound derivatives shows enhanced binding to PD-L1, while R-configuration analogues (e.g., in Celludinones) are associated with sterol O-acyltransferase inhibition, highlighting enantioselectivity in biological activity .

Substituent Effects: Cyanopyridine or 3′-substituted biphenyl groups on the dihydroinden-ol scaffold improve PD-L1 binding affinity (e.g., compound 67, IC50 = single-digit nM) .

Therapeutic Applications: While this compound derivatives focus on immunotherapy, analogues like 3a–3f (4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones) inhibit viral proteases (e.g., SARS-CoV-2 PLpro), underscoring the scaffold’s versatility .

Research Findings and Data Tables

Table 2: Enantiomeric Resolution of Dihydroinden-ol Derivatives

Compound Chiral Center Resolution Method Application Reference
2,3-Dihydro-1H-inden-1-ol C1 MDI-β-CD-modified HPLC Chiral separation studies
(1R)-4-Nitro-2,3-dihydro-1H-inden-1-ol C1 Asymmetric synthesis Intermediate for nitroarenes

Table 3: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
This compound 210.27 ~3.2 Low (aqueous)
4-Methyl-2,3-dihydro-1H-inden-1-ol 148.20 ~2.5 Moderate (DMSO)
CCX4503 ~450 (derivative) ~4.1 Optimized for in vivo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.